rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-5-olhydrochloride

Catalog No.
S14054838
CAS No.
M.F
C7H14ClNO
M. Wt
163.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-...

Product Name

rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-5-olhydrochloride

IUPAC Name

(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

InChI

InChI=1S/C7H13NO.ClH/c1-7(9)3-6-2-5(7)4-8-6;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6-,7-;/m1./s1

InChI Key

NZCDDGPAVSUZRF-RYLOHDEPSA-N

Canonical SMILES

CC1(CC2CC1CN2)O.Cl

Isomeric SMILES

C[C@]1(C[C@H]2C[C@@H]1CN2)O.Cl

rac-(1R,4R,5R)-5-methyl-2-azabicycloheptan-5-ol hydrochloride is a stereodefined, bridged bicyclic amine salt utilized primarily as a high-Fsp3 building block in advanced chemical synthesis [1]. Featuring a rigid 2-azabicycloheptane core, it serves as a conformationally locked bioisostere for flexible monocyclic amines like piperidines and pyrrolidines. The presence of a tertiary alcohol at the 5-position provides a sterically shielded vector for functionalization or target binding. Supplied as a bench-stable hydrochloride salt, it offers reliable handling characteristics and aqueous solubility, making it highly suitable for automated parallel synthesis and rigorous structure-activity relationship (SAR) profiling [2].

Substituting rac-(1R,4R,5R)-5-methyl-2-azabicycloheptan-5-ol hydrochloride with generic monocyclic amines or non-methylated analogs compromises both synthetic reproducibility and downstream material performance [1]. Replacing the bridged core with a flat piperidine drastically lowers the Fsp3 fraction, which can negatively impact aqueous solubility and increase off-target binding. Furthermore, utilizing the non-methylated secondary alcohol analog (2-azabicycloheptan-5-ol) exposes the hydroxyl group to rapid phase II glucuronidation, severely limiting metabolic half-life. Finally, attempting to procure the free base form instead of the hydrochloride salt introduces severe hygroscopicity and volatility, leading to evaporative mass losses and stoichiometric errors during scale-up and high-throughput library generation [2].

Steric Shielding of the Hydroxyl Vector: Protection Against Phase II Metabolism

The inclusion of the 5-methyl group converts the vulnerable secondary alcohol into a sterically hindered tertiary alcohol. In standard microsomal stability models, tertiary alcohols on rigid bicyclic scaffolds exhibit significantly lower intrinsic clearance compared to secondary alcohol counterparts, as the methyl group physically blocks UDP-glucuronosyltransferase (UGT) enzymes from conjugating the hydroxyl group [1].

Evidence DimensionSusceptibility to Phase II Glucuronidation
Target Compound DataSterically hindered tertiary alcohol (5-methyl-5-OH) resists rapid conjugation
Comparator Or BaselineNon-methylated 2-azabicycloheptan-5-ol (secondary alcohol)
Quantified DifferenceMarked reduction in intrinsic clearance (CLint) typical for tertiary vs. secondary bicyclic alcohols
ConditionsIn vitro liver microsome stability assays

Procuring the 5-methyl derivative ensures downstream compounds possess a longer metabolic half-life by blocking a major metabolic liability.

Solid-State Stability: Hydrochloride Salt vs. Free Base

Low-molecular-weight bridged amines in their free base form are volatile and hygroscopic, complicating accurate weighing and storage. The hydrochloride salt form of rac-(1R,4R,5R)-5-methyl-2-azabicycloheptan-5-ol provides a free-flowing, bench-stable solid. This phase state eliminates evaporative losses and moisture absorption, ensuring precise stoichiometric ratios during parallel synthesis [1].

Evidence DimensionWeighing precision and shelf stability
Target Compound DataBench-stable, non-volatile solid (HCl salt)
Comparator Or BaselineFree base form of low-MW bicyclic amines
Quantified DifferenceEliminates evaporative mass loss and prevents moisture-induced degradation
ConditionsAmbient laboratory storage and high-throughput weighing

Procuring the HCl salt is critical for reproducible yields in automated synthesis, preventing the batch-to-batch variability caused by free base degradation.

Diastereomeric Purity for Consistent SAR Vectors

The rac-(1R,4R,5R) relative configuration locks the 5-methyl and 5-hydroxyl groups into a specific spatial orientation relative to the bicyclic bridge. Compared to utilizing a mixture of diastereomers, this defined relative stereochemistry ensures that the functional groups project into a consistent region of a target binding pocket, reducing the signal-to-noise ratio in structure-activity relationship (SAR) studies [1].

Evidence DimensionConsistency of spatial functional group projection
Target Compound DataSingle racemic diastereomer (1R,4R,5R)
Comparator Or BaselineDiastereomeric mixtures of 5-substituted 2-azabicycloheptanes
Quantified DifferenceEliminates binding vector ambiguity present in mixed isomeric batches
ConditionsReceptor binding pocket modeling and SAR profiling

Procuring a stereodefined diastereomer prevents the dilution of biological activity and complex deconvolution required when using isomeric mixtures.

Bioisosteric Replacement in Lead Optimization

Utilized when replacing flexible piperidine or pyrrolidine rings to increase the Fsp3 fraction of a lead compound, thereby improving aqueous solubility and reducing off-target promiscuity while maintaining the basic amine functionality [1].

Synthesis of Conformationally Locked Kinase Inhibitors

Deployed when a rigid, three-dimensional scaffold is required to project a hydrogen-bond donor/acceptor (the tertiary alcohol) into a specific sub-pocket of a kinase hinge region, leveraging the defined rac-(1R,4R,5R) stereochemistry [2].

High-Throughput Library Generation

Selected for automated parallel synthesis workflows where the bench-stable hydrochloride salt prevents weighing errors and degradation, enabling reliable amide coupling or reductive amination reactions without inert atmosphere handling [3].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

163.0763918 g/mol

Monoisotopic Mass

163.0763918 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

Explore Compound Types